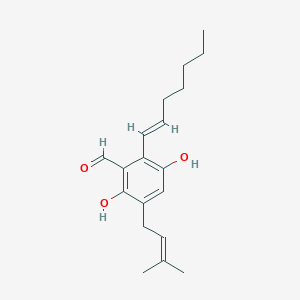
Tetrahydroauroglaucin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrahydroauroglaucin is a member of hydroquinones. It has a role as a metabolite.
Applications De Recherche Scientifique
Environmental Impact and Removal Techniques
- Environmental Presence and Removal : Certain antibiotics, due to their extensive use, have become omnipresent in various ecological compartments, leading to serious environmental issues including ecological risks and human health damages. Advanced oxidation processes are proposed as alternative methods to effectively remove such compounds from waters, which could also apply to tetrahydroauroglaucin if it shares similar environmental persistence and toxicity concerns (Daghrir & Drogui, 2013).
Biological Models for Research
- Alternative Biological Models : The protozoan Tetrahymena has been highlighted as an alternative to animal experimentation in biological research. It is characterized by a well-ordered structure and a short life cycle, making it a suitable model for various physiological and molecular studies. This could be relevant for studying the effects of compounds like this compound in a controlled, ethical, and cost-effective manner (Mar et al., 2019).
Antibiotic Resistance and Environmental Concerns
- Antibiotic Resistance : The widespread use of antibiotics, including tetracyclines and sulfonamides, has led to the emergence of resistance in various bacteria. Studies on Salmonella spp. have shown high rates of resistance to these antibiotics, which is a growing concern for public health. Research into resistance mechanisms and the presence of resistance genes is crucial for understanding and mitigating the impact of antibiotic use and could be relevant for compounds like this compound if it is used as an antibiotic or interacts with microbial communities (Pavelquesi et al., 2021).
Potential Therapeutic Properties
- Therapeutic Potential : Tetracyclines, known for their broad-spectrum antibiotic capabilities, have also been found to have multiple "protective" actions, such as anti-apoptotic and anti-inflammatory properties. This highlights the potential for compounds within this class, possibly including this compound, to benefit patients suffering from various pathologies beyond their antimicrobial use (Griffin et al., 2010).
Propriétés
Numéro CAS |
40434-07-9 |
|---|---|
Formule moléculaire |
C19H26O3 |
Poids moléculaire |
302.4 g/mol |
Nom IUPAC |
2-[(E)-hept-1-enyl]-3,6-dihydroxy-5-(3-methylbut-2-enyl)benzaldehyde |
InChI |
InChI=1S/C19H26O3/c1-4-5-6-7-8-9-16-17(13-20)19(22)15(12-18(16)21)11-10-14(2)3/h8-10,12-13,21-22H,4-7,11H2,1-3H3/b9-8+ |
Clé InChI |
FYGPFTSGVSZKAJ-CMDGGOBGSA-N |
SMILES isomérique |
CCCCC/C=C/C1=C(C=C(C(=C1C=O)O)CC=C(C)C)O |
SMILES |
CCCCCC=CC1=C(C=C(C(=C1C=O)O)CC=C(C)C)O |
SMILES canonique |
CCCCCC=CC1=C(C=C(C(=C1C=O)O)CC=C(C)C)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




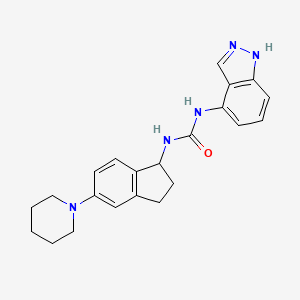
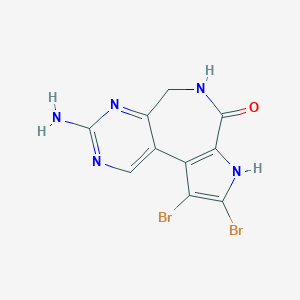
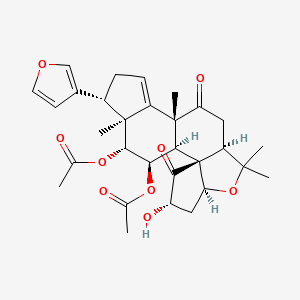
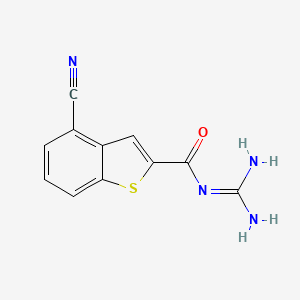
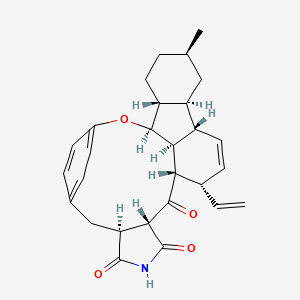
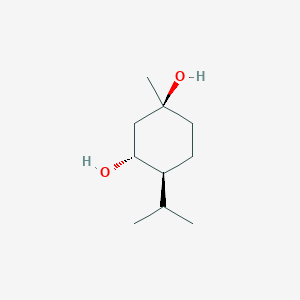
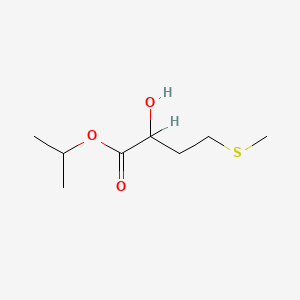
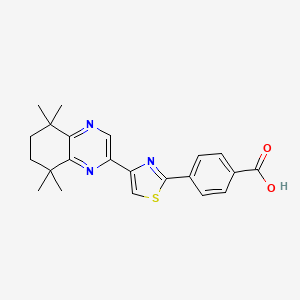
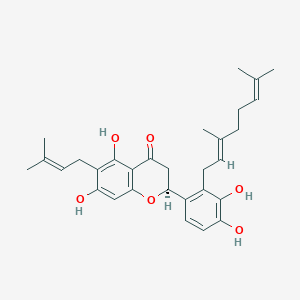
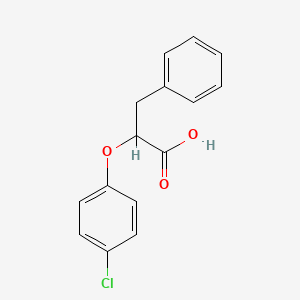
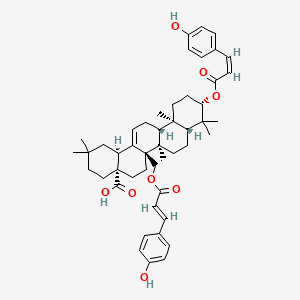
![N-[2-(Diethylamino)ethyl]-3-iodo-4-methoxybenzamide](/img/structure/B1254288.png)
